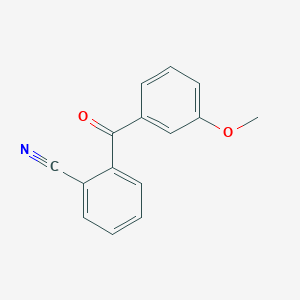
4-(Fluorosulfonyl)benzoyl chloride
Overview
Description
4-(Fluorosulfonyl)benzoyl chloride is a chemical compound used as a reagent in the synthesis of irreversible adenosine A1 antagonist . It has a molecular formula of CHClFOS .
Synthesis Analysis
The specific role of this compound in synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule.Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (C6H5CO-) attached to a fluorosulfonyl group (FSO2-). The molecular formula is C7H4ClFO3S, with an average mass of 222.621 Da and a monoisotopic mass of 221.955368 Da .Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions. For instance, it was used in the synthesis of an irreversible adenosine A1 antagonist .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.62 g/mol, a computed XLogP3 of 2.2, no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Synthesis of Derivatives and Their Properties
4-(Fluorosulfonyl)benzoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, its condensation with p-dimethylamino-α-aminoacetophenone led to the formation of benzenesulfonyl halides and their derivatives. These compounds demonstrated significant spectral and luminescence properties in different solvents, indicating their potential applications in material sciences and photonics (Fedyunyaeva & Shershukov, 1993).
In Medicinal Chemistry
In the field of medicinal chemistry, this compound has been employed in the synthesis of 4(3H)-quinazolinones. These compounds were produced through cyclocondensation with 2-amino-N-heterocycles and showed moderate activity against tumor cell lines, highlighting their potential in cancer research (Deetz, Malerich, Beatty, & Smith, 2001).
Development of Affinity Labels
This compound has also been instrumental in creating new bifunctional affinity labels like 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine. These labels, which have both an electrophilic fluorosulfonyl moiety and a photoactivatable azido group, are used to study nucleotide binding sites in enzymes, providing insights into enzyme mechanisms and regulations (Dombrowski & Colman, 1989).
Dye Synthesis
In dye synthesis, this compound has been utilized to create alkali-clearable azo disperse dyes. These dyes contain a fluorosulfonyl group and exhibit varying absorption maxima based on their diazo components. This highlights its role in developing new materials with specific optical properties (Koh, Greaves, & Kim, 2003).
Liquid Crystal Research
In the study of liquid crystals, compounds derived from this compound, like 4-(4′-alkyloxyphenylazo)benzoyl chlorides, have shown promising properties for optical switching. These materials exhibit fast switching times and durable liquid-crystalline properties, suggesting potential applications in display technologies and optical devices (Jaworska, Korbecka, Kochel, & Galewski, 2017)
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Fluorosulfonyl)benzoyl chloride is the adenosine A1 receptor . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as sleep, pain perception, and cardiovascular function .
Mode of Action
This compound interacts with the adenosine A1 receptor by acting as an irreversible antagonist . It binds to the receptor and blocks its activity, preventing the normal signaling process .
Biochemical Pathways
It is known that the compound’s action on the adenosine a1 receptor can influence various downstream effects, potentially affecting neurotransmission and cellular signaling processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the adenosine A1 receptor . This can lead to altered neurotransmission and cellular signaling, potentially influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
4-(Fluorosulfonyl)benzoyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is commonly used in the synthesis of irreversible adenosine A1 antagonists, such as 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine . This interaction involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition of their activity. The compound’s reactivity is attributed to the presence of the fluorosulfonyl group, which facilitates the formation of stable covalent bonds with nucleophilic residues in proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . Additionally, the compound’s ability to form covalent bonds with cellular proteins can result in the inhibition of key enzymes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s fluorosulfonyl group reacts with nucleophilic residues in proteins, leading to the formation of stable covalent bonds . This interaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, the compound’s interaction with adenosine receptors can inhibit their activity, thereby modulating downstream signaling pathways and gene expression . Additionally, the compound’s reactivity can lead to the modification of other biomolecules, such as nucleic acids and lipids, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, leading to the formation of less reactive byproducts . These changes can affect the compound’s ability to interact with cellular proteins and enzymes, thereby altering its biochemical properties. In in vitro and in vivo studies, the temporal effects of the compound are often monitored to assess its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor modulation . At high doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and homeostasis. Understanding the compound’s metabolic pathways is essential for predicting its biochemical effects and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its accumulation in specific cellular compartments. Additionally, the compound may interact with transport proteins that mediate its uptake and distribution within cells. These interactions can affect the compound’s localization and concentration, influencing its biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound may be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, the compound’s interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and predicting its impact on cellular processes.
Properties
IUPAC Name |
4-fluorosulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTAYFNTRRLWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193197 | |
| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-55-1 | |
| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 402-55-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(fluorosulphonyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(FLUOROSULFONYL)BENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2CX4GK6KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(fluorosulfonyl)benzoyl chloride in the development of potential antiprotozoal agents?
A: [] Researchers used this compound to modify the side-chain amino groups of 7-substituted guanines and hypoxanthines. These modified compounds were designed to act as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), an enzyme crucial for cell proliferation in malarial parasites but less critical for mammalian cells. The 4-(fluorosulfonyl)benzoyl group introduces a reactive functional group capable of forming covalent bonds with the enzyme, potentially leading to irreversible inhibition. This approach aimed to exploit the differences in HGPRTase between parasites and mammals to develop selective antiprotozoal agents.
Q2: Did the compounds synthesized using this compound demonstrate significant antiprotozoal activity?
A: [] Unfortunately, the synthesized compounds, including those modified with this compound, did not show significant in vitro inhibition of HGPRTase from H.Ep.-2 cells or extend the lifespan of mice infected with P. berghei. While this specific study did not yield successful antiprotozoal candidates, it highlights the potential of targeting HGPRTase and utilizing reactive groups like the one present in this compound for the development of novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)



